molecular formula C11H11NO3S B12893770 5-Benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-66-5

5-Benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B12893770
CAS No.: 88051-66-5
M. Wt: 237.28 g/mol
InChI Key: ZKTBHEOFMJRPIQ-UHFFFAOYSA-N
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Description

5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₃S. It is part of the oxazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a five-membered ring containing nitrogen, oxygen, and sulfur atoms, making it an intriguing subject for chemical research.

Properties

CAS No.

88051-66-5

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

5-benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H11NO3S/c1-11(7-8-5-3-2-4-6-8)9(13)12(14)10(16)15-11/h2-6,14H,7H2,1H3

InChI Key

ZKTBHEOFMJRPIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with carbon disulfide and methyl chloroformate under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The presence of the thioxo group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
  • 5-(Chromene-3-yl)methylene-2,4-thiazolidinone derivatives
  • Indole derivatives

Uniqueness

5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one stands out due to its unique combination of a thioxo group and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a member of the oxazolidinone family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyDetails
CAS No. 88051-66-5
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
IUPAC Name 5-benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
InChI Key ZKTBHEOFMJRPIQ-UHFFFAOYSA-N

Synthesis

The synthesis of 5-benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the reaction of benzylamine with carbon disulfide and methyl chloroformate under controlled conditions. The process includes the formation of intermediate compounds that cyclize to form the oxazolidinone ring. Industrial methods may incorporate continuous flow reactors to enhance yield and purity while adhering to green chemistry principles to minimize environmental impact.

Antimicrobial Properties

Research indicates that 5-benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one exhibits significant antimicrobial activity against various pathogens. Its mechanism involves inhibiting bacterial protein synthesis by targeting the ribosomal subunit, similar to other oxazolidinones like linezolid. In vitro studies have demonstrated efficacy against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro assays revealed that it effectively reduces viability in several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .

The biological activity of 5-benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial survival and cancer cell proliferation by binding to active sites or allosteric sites.
  • Covalent Bond Formation : The thioxo group enhances binding affinity by forming covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Study on Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of 5-benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA, showcasing its potential as a therapeutic agent for treating resistant infections .

Study on Anticancer Effects

In a separate investigation published in Cancer Research, researchers assessed the cytotoxic effects of this compound on human lung adenocarcinoma cells (A549). The study reported a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial dysfunction and activation of caspase cascades .

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